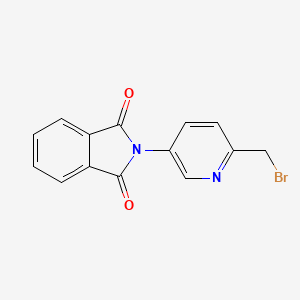

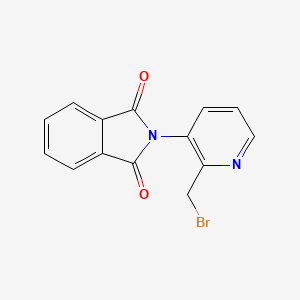

2-Bromomethyl-5-phthalimido-pyridine

Overview

Description

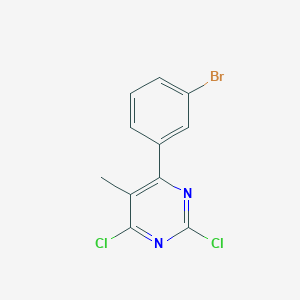

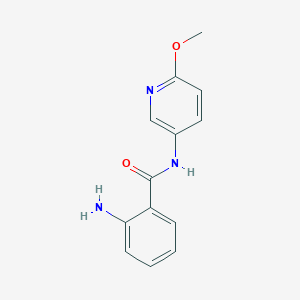

2-Bromomethyl-5-phthalimido-pyridine is a chemical compound with the molecular formula C14H9BrN2O2 . It has a molecular weight of 317.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9BrN2O2/c15-7-9-5-6-10 (8-16-9)17-13 (18)11-3-1-2-4-12 (11)14 (17)19/h1-6,8H,7H2 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromination reactions are generally known to be exothermic and initiated by free radicals .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular formula of C14H9BrN2O2 and a molecular weight of 317.14 . It also has a complexity of 364, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .Scientific Research Applications

1. Kinase Inhibition and Organometallic Protein Design Research has explored the use of 2-Bromomethyl-5-phthalimido-pyridine derivatives in the design of organometallic protein kinase inhibitors. These inhibitors have been developed using cyclometalation techniques, proving effective against a range of human protein kinases. The binding efficacy of these compounds has been confirmed through cocrystal structures with protein kinases (Blanck et al., 2012).

2. Synthesis of Thermally Stable and Optically Active Polyesters In the field of polymer chemistry, this compound has been utilized in synthesizing novel polyesters. These polymers, characterized by their high thermal stability and solubility in various solvents, showcase significant potential for industrial applications (Mallakpour & Kolahdoozan, 2007).

3. Fluorescent Pyridinyl-Phthalimide Ligands in Coordination Chemistry Research into coordination chemistry has led to the development of luminescent Au(I) complexes using ligands derived from this compound. These complexes display potential applications in photophysical studies due to their visible region emissions (Mullice et al., 2009).

4. Development of Polyimides with Phthalimide as Pendent Group In materials science, this compound has been used in the synthesis of novel polyimides. These materials, noted for their excellent thermal stability and solubility in polar solvents, are promising for various high-performance applications (Zhuo et al., 2014).

5. Chemosensors for Metal Ion Detection this compound derivatives have been developed as effective chemosensors, particularly for detecting metal ions like Cu(II) in aqueous media. These chemosensors offer a promising route for environmental monitoring and analytical chemistry applications (Patil et al., 2019).

Safety and Hazards

Future Directions

While specific future directions for 2-Bromomethyl-5-phthalimido-pyridine are not available, it’s worth noting that bromination reactions and the compounds involved in them have wide applications in the field of chemical synthesis . This suggests potential future research and development opportunities in exploring new synthesis methods and applications for this compound.

Mechanism of Action

Mode of Action

The exact mode of action of 2-Bromomethyl-5-phthalimido-pyridine is not fully understood. It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems. This can lead to modifications of biomolecules, potentially altering their function .

Result of Action

Depending on its targets and mode of action, it could potentially alter cellular signaling, enzyme activity, or other biological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, certain conditions may enhance or inhibit its reactivity, potentially affecting its biological effects .

Properties

IUPAC Name |

2-[6-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-7-9-5-6-10(8-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOIVKMKVYVBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C(C=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3316612.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)